2-[4-(1H-imidazol-1-yl)phenoxy]ethanol chemical structure and properties
2-[4-(1H-imidazol-1-yl)phenoxy]ethanol chemical structure and properties
The following technical monograph provides an in-depth analysis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , a bifunctional organic compound integrating an imidazole heterocycle with a primary alcohol via a phenoxy linker. This guide is structured for researchers in medicinal chemistry and materials science.
Introduction & Structural Overview
2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is a heterobifunctional molecule characterized by a central phenyl ring substituted at the para positions with an imidazole moiety and a hydroxyethyl ether chain. Its unique architecture combines the Lewis basicity and catalytic activity of the imidazole ring with the nucleophilic and hydrogen-bonding capabilities of a primary alcohol.
Core Structural Components[1][2]
-
Imidazole Ring (1H-imidazol-1-yl): A five-membered aromatic heterocycle containing two nitrogen atoms. The N3 nitrogen acts as a hydrogen bond acceptor and a coordination site for metals (e.g., in metalloenzymes or catalysts).
-
Phenoxy Linker (-O-C6H4-): A rigid aromatic spacer that electronically couples the electron-donating ether oxygen to the imidazole ring.
-
Hydroxyethyl Chain (-CH2CH2OH): A flexible aliphatic tail terminating in a primary hydroxyl group, serving as a handle for further functionalization (e.g., esterification, oxidation).
Significance in Research
-
Pharmaceuticals: Acts as a pharmacophore scaffold for antifungal agents (azole class) and enzyme inhibitors (e.g., CYP450, thromboxane synthase). The alcohol terminus allows for conjugation to drug delivery systems or solubilizing groups.
-
Materials Science: Serves as a latent curing agent for epoxy resins. The imidazole nitrogen initiates polymerization, while the hydroxyl group accelerates the ring-opening of epoxides.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
Molecular Identity[1][2][3]
-
IUPAC Name: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol
-
Molecular Formula:
-
Molecular Weight: 204.23 g/mol
-
SMILES: OCCOc1ccc(n2ccnc2)cc1
-
InChIKey: (Predicted) HVZRZJDRYQZJQS-UHFFFAOYSA-N
Predicted Physicochemical Properties
Note: Experimental values for this specific derivative are sparse; data below are predicted based on structural analogues (e.g., 4-(1H-imidazol-1-yl)phenol).[1]
| Property | Value (Predicted/Analogous) | Structural Rationale |
| Melting Point | 110 – 130 °C | Lower than precursor 4-(imidazol-1-yl)phenol (204°C) due to flexible ether chain disrupting crystal packing. |
| Boiling Point | ~420 °C (at 760 mmHg) | High due to H-bonding (OH group) and polarity. |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderately lipophilic; balanced by polar imidazole and hydroxyl groups. |
| pKa (Imidazole N3) | 6.9 – 7.0 | Typical for N-aryl imidazoles; the phenoxy group is electron-donating, slightly increasing basicity vs. phenylimidazole. |
| pKa (Alcohol OH) | ~16.0 | Standard primary alcohol acidity. |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[1] | The hydroxyethyl chain improves water solubility compared to the parent phenol. |
Synthesis & Manufacturing Protocols
The synthesis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol typically proceeds via the hydroxyethylation of the precursor 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8). Two primary routes are viable:
Route A: Green Synthesis via Ethylene Carbonate (Recommended)
This method avoids toxic alkyl halides and generates
Reagents:
-
Precursor: 4-(1H-imidazol-1-yl)phenol (1.0 eq)
-
Reagent: Ethylene Carbonate (1.2 eq)
-
Catalyst: Potassium Carbonate (
, 0.05 eq) or TBAI (Phase Transfer Catalyst) -
Solvent: DMF or Xylene (Reflux)
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(1H-imidazol-1-yl)phenol (10 mmol) and ethylene carbonate (12 mmol) in DMF (20 mL).
-
Catalysis: Add catalytic
(0.5 mmol). -
Reaction: Heat the mixture to 140–150 °C. Evolution of
gas indicates reaction progress. -
Monitoring: Monitor by TLC (SiO2, DCM:MeOH 9:1) until the starting phenol is consumed (~4–6 hours).
-
Workup: Cool to room temperature. Pour into ice water (100 mL). The product may precipitate as a solid.[1]
-
Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Water or Toluene.
Route B: Williamson Ether Synthesis
Uses 2-chloroethanol but requires stoichiometric base and generates salt waste.
Reagents:
-
Precursor: 4-(1H-imidazol-1-yl)phenol[2]
-
Reagent: 2-Chloroethanol (1.2 eq)
-
Base: NaOH or KOH (1.5 eq)
-
Solvent: Ethanol/Water or DMSO
Mechanism & Pathway Visualization
Figure 1: Synthetic pathway via hydroxyethylation with ethylene carbonate. This route is preferred for its atom economy and ease of purification.
Analytical Characterization
To validate the structure, the following spectroscopic signatures are expected:
1H-NMR (DMSO-d6, 400 MHz)
- 7.8 – 8.2 ppm (1H, s): Imidazole C2-H (most deshielded).
- 7.4 – 7.6 ppm (2H, d): Phenylene protons adjacent to Imidazole.
- 7.0 – 7.2 ppm (2H, d): Phenylene protons adjacent to Ether oxygen.
- 6.9 – 7.1 ppm (2H, s/d): Imidazole C4-H and C5-H.
-
4.8 – 5.0 ppm (1H, t): Hydroxyl OH (exchangeable with
). -
4.0 – 4.1 ppm (2H, t): Ether methylene (
). -
3.7 – 3.8 ppm (2H, q): Alcohol methylene (
).
Mass Spectrometry (ESI-MS)[2]
-
Molecular Ion
: m/z 205.1 -
Fragment Ions: Loss of hydroxyethyl group (
) or imidazole cleavage.
Applications in Drug Development
Pharmacophore Logic
The molecule serves as a versatile "linker-headgroup" construct.
-
Target Binding: The imidazole ring is a classic heme-iron ligand. It is critical in designing inhibitors for:
-
Lanosterol 14
-demethylase (CYP51): Antifungal mechanism. -
Aromatase (CYP19): Breast cancer therapy.
-
Thromboxane Synthase: Cardiovascular targets.
-
-
Linker Utility: The hydroxyethyl tail mimics the structure of choline or ethanolamine, allowing the molecule to mimic endogenous substrates or improve the solubility of lipophilic drugs.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) analysis highlighting the functional roles of each molecular segment.
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative may be limited, handling should follow protocols for imidazole derivatives and phenol ethers .
-
GHS Classification (Predicted):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling Precautions:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as imidazoles can be hygroscopic.
-
References
-
Precursor Synthesis:Ullmann Coupling of Imidazole and Aryl Halides.
-
Hydroxyethylation Methodology:Reaction of Phenols with Ethylene Carbon
-
Clements, J.H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674.
-
-
Imidazole Properties:Acidity and Basicity of Azoles.
- Epoxy Applications:Imidazoles as Latent Curing Agents. Hamerton, I. "Recent Developments in Epoxy Resins." Rapra Review Reports, 1996.
Sources
- 1. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 2. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 4. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]
- 5. 4-(Imidazol-1-yl)phenol | CAS 10041-02-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
